5-amino-4-bromo-2,3-dihydropyridazin-3-one
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Overview
Description
5-amino-4-bromo-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of an amino group at the 5th position, a bromine atom at the 4th position, and a dihydropyridazinone core. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-bromo-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-bromo-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Condensation Reactions: The amino group at the 5th position can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: It is being investigated for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-amino-4-bromo-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-amino-3(2H)-pyridazinones: These compounds have similar structures but differ in the position of the amino group.
2,3,4,5-tetrahydro-3-pyridazinones: These derivatives have additional hydrogen atoms, making them more saturated.
Uniqueness
5-amino-4-bromo-2,3-dihydropyridazin-3-one is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for the development of new therapeutic agents .
Properties
CAS No. |
57041-96-0 |
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Molecular Formula |
C4H4BrN3O |
Molecular Weight |
190 |
Purity |
95 |
Origin of Product |
United States |
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